1H-1,2,4-Triazole-1-carboximidamide

Descripción general

Descripción

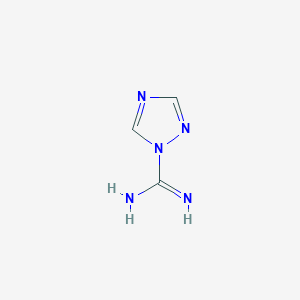

1H-1,2,4-Triazole-1-carboximidamide is a chemical compound that belongs to the class of organic compounds known as triazoles . These are compounds containing a five-member aromatic ring of two carbon atoms and three nitrogen atoms . It is also known as 1H-1,2,4-Triazole-1-carboxamidine hydrochloride .

Synthesis Analysis

This compound hydrochloride is prepared by the reaction of dicyandiamide and 1,2,4-Triazole . In a study, three series of 1,2,4-triazole derivatives including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones, 1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole and 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones derivatives were designed, synthesized and evaluated for their anticancer activity .Molecular Structure Analysis

The molecular formula of this compound is C3H6ClN5 . The InChI Key is JDDXNENZFOOLTP-UHFFFAOYSA-N . The SMILES representation is Cl.NC(=N)N1C=NC=N1 .Chemical Reactions Analysis

This compound is an intermediate used in the synthesis of peramivir, a neuraminidase inhibitor developed as an antiviral agent for the treatment of influenza .Physical and Chemical Properties Analysis

This compound is a white to yellowish crystalline powder . It is highly soluble in water and soluble in methanol, ethanol . The storage temperature is room temperature .Aplicaciones Científicas De Investigación

Triazole Derivatives in Drug Development

- Triazoles, including 1H-1,2,4-Triazole, are significant for drug development, displaying a broad spectrum of biological activities. They have been explored for anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties (Ferreira et al., 2013).

Supramolecular and Coordination Chemistry

- 1H-1,2,4-Triazole derivatives are notable for their diverse supramolecular interactions, enabling applications in supramolecular and coordination chemistry. Their nitrogen-rich structure allows complexation of anions and offers various coordination modes, which are valuable in areas like anion recognition, catalysis, and photochemistry (Schulze & Schubert, 2014).

Proton-Conducting Electrolytes

- 1H-1,2,4-Triazole has been used to enhance proton conduction in liquid electrolytes and polymer electrolyte membranes (PEMs), exhibiting stability and electrochemical efficiency under fuel cell operating conditions (Li et al., 2005).

Corrosion Inhibition

- The compound shows effective corrosion inhibition properties for copper, particularly in aqueous chloride solutions. This property is significant for research in catalysis and water purification systems (Ofoegbu et al., 2017).

Polymer Science

- In polymer science, 1H-1,2,4-triazole groups have been incorporated into sulfonated polyimide copolymers to create proton-conducting membranes with applications in fuel cells. These membranes exhibited good thermal stability, hydrolytic and oxidative stability, and mechanical properties (Saito et al., 2008).

Antimicrobial Properties

- Some 1H-1,2,4-Triazole derivatives have demonstrated potent antimicrobial properties against various pathogens, including bacteria and fungi. This makes them interesting candidates for the development of new antimicrobial agents (Pokhodylo et al., 2021).

Anticancer Activity

- Certain 1,2,4-triazoles exhibit anticancer activity, with studies focusing on their interactions with cancer cell proteins and potential as therapeutic agents (Kaczor et al., 2013).

Safety and Hazards

1H-1,2,4-Triazole-1-carboximidamide is associated with several safety hazards. It is recommended to avoid contact with skin and eyes, formation of dust and aerosols, and exposure without special instructions . It is also advised to provide appropriate exhaust ventilation at places where dust is formed .

Direcciones Futuras

1H-1,2,4-Triazole-1-carboximidamide is an intermediate used in the synthesis of peramivir, a neuraminidase inhibitor developed as an antiviral agent for the treatment of influenza . This suggests potential future directions in the development of antiviral agents. Additionally, the synthesis of novel 1,2,4-triazole derivatives has shown promising results in anticancer activity, indicating another potential area of future research .

Propiedades

IUPAC Name |

1,2,4-triazole-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N5/c4-3(5)8-2-6-1-7-8/h1-2H,(H3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDIOIIJXUJXYPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclooctane-1-carboxylic Acid](/img/structure/B172102.png)